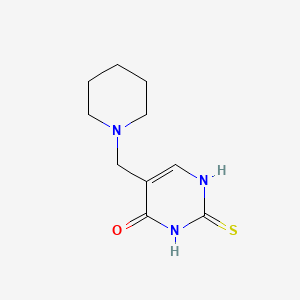

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNGXJJCRHNOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202595 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-84-0 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a piperidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biological targets.

Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development.

Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on molecular formula C₁₁H₁₅N₃OS.

Key Observations :

- Piperidinylmethyl vs.

- Amino vs. Heterocyclic Substituents: The 2-ethylphenylamino group in CAS 89665-72-5 increases aromaticity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Sulfonyl-Linked Groups : Compounds like those in exhibit extended conjugation, which could influence electron distribution and binding to enzymatic targets.

Yield Comparison :

- Morpholinomethyl derivatives achieve yields up to 95% in alkylation reactions , whereas sulfonamide-linked analogs (e.g., ) report lower yields (~60–70%) due to multi-step syntheses.

Biological Activity

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of thioxopyrimidinones, which have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring, which is known for its role in enhancing biological activity through structural modifications.

1. Myeloperoxidase Inhibition

One of the significant biological activities of this compound is its ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress in tissues. The inhibition of MPO can potentially lead to therapeutic effects in conditions like cardiovascular diseases and acute coronary syndrome .

2. Antimicrobial Activity

Research indicates that derivatives of thioxopyrimidinones exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .

3. Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar thioxopyrimidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has demonstrated that these compounds can affect cell cycle progression and promote cell death in different cancer cell lines .

4. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Study 1: Myeloperoxidase Inhibition

In a study focusing on the anti-inflammatory effects of thioxopyrimidinones, it was found that specific derivatives significantly reduced MPO activity in vitro, leading to decreased oxidative damage markers in endothelial cells exposed to inflammatory stimuli. This suggests a promising avenue for cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various thioxopyrimidinone derivatives against a panel of bacterial pathogens. The results indicated that certain modifications to the piperidine moiety enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: How is structural confirmation achieved for this compound and its derivatives?

Answer:

Structural elucidation relies on:

- Spectroscopic Data :

- Elemental Analysis : Confirmation of C, H, N, S ratios within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Key optimization strategies include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Triethylamine improves regioselectivity in hydrazonoyl halide coupling .

- Temperature Control : Reflux in bromobenzene (100°C) under argon reduces side reactions vs. ethanol .

Note : Yields vary significantly (40–75%) due to substituent electronic effects and steric hindrance .

Advanced: What methodologies are used to evaluate biological activity, and what contradictions exist?

Answer:

Q. Contradictions :

- Substituent Impact : Morpholine derivatives show enhanced antitumor activity in some studies but reduced efficacy in others due to solubility issues .

- Enzyme Selectivity : Thiouracil analogs inhibit β-glucuronidase in vitro but show species-dependent metabolism in vivo (e.g., oxidative desulphuration in humans vs. rodents) .

Advanced: How are spectral data discrepancies resolved during characterization?

Answer:

Common issues and solutions:

- Tautomerism : Thione-thiol tautomerism in 2-thioxo derivatives causes split NMR peaks. Use deuterated DMSO or elevated temperatures to simplify spectra .

- Impurity Artifacts : Column chromatography (SiO₂, CH₂Cl₂/MeOH) removes byproducts like unreacted thiourea .

- Dynamic Exchange : Slow-exchange NH protons broaden signals; D₂O shake or 2D NMR (COSY, HSQC) clarifies connectivity .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies?

Answer:

- Core Modifications :

- Functional Group Additions :

Q. Table 2: SAR Trends

| Modification | Biological Impact | Reference |

|---|---|---|

| Piperidinyl → Morpholinyl | ↑ Antitumor activity (HepG2) | |

| Thioxo → Oxo | ↓ β-glucuronidase inhibition | |

| 4-Chlorophenyl substituent | ↑ FAK binding affinity |

Advanced: How are computational methods integrated into experimental design?

Answer:

- Molecular Docking : Prioritize analogs with high docking scores (e.g., Glide SP scoring for Keap1-Nrf2 inhibitors) .

- DFT Calculations : Predict tautomeric stability and reactive sites for functionalization .

- ADMET Prediction : SwissADME or pkCSM models guide synthesis of derivatives with optimal logP (<5) and TPSA (<140 Ų) .

Advanced: What analytical challenges arise in quantifying metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.